molecular formula C13H19NO3S B272711 N-allyl-3-methyl-4-propoxybenzenesulfonamide

N-allyl-3-methyl-4-propoxybenzenesulfonamide

Cat. No. B272711
M. Wt: 269.36 g/mol
InChI Key: FBSRJWQOYYITBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-3-methyl-4-propoxybenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as AMPB and has a molecular formula of C13H19NO3S.

Mechanism of Action

The mechanism of action of AMPB involves the inhibition of COX-2 enzyme activity, which leads to a reduction in the production of prostaglandins, which are involved in the inflammatory response. This compound also acts as a free radical scavenger, which helps to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
AMPB has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. In addition, it has been found to reduce the expression of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide (NO) that contributes to inflammation.

Advantages and Limitations for Lab Experiments

AMPB has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been found to exhibit potent anti-inflammatory activity. However, there are also some limitations to its use. AMPB has a relatively short half-life, which may limit its effectiveness in vivo. In addition, it may have off-target effects that need to be considered.

Future Directions

There are several future directions for research on AMPB. One potential area of research is the development of more potent analogs of this compound that exhibit improved pharmacokinetic properties. Another area of research is the investigation of the potential use of AMPB in the treatment of other inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. Finally, the use of AMPB as a tool for investigating the role of COX-2 in various disease states is an area of research that warrants further investigation.
Conclusion:
N-allyl-3-methyl-4-propoxybenzenesulfonamide is a promising compound that has potential applications in various fields such as medicine, agriculture, and materials science. Its anti-inflammatory activity and mechanism of action make it an attractive candidate for further research. However, more studies are needed to fully understand its pharmacological properties and potential applications.

Synthesis Methods

The synthesis of N-allyl-3-methyl-4-propoxybenzenesulfonamide involves the reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with allylamine. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in good yield after purification.

Scientific Research Applications

AMPB has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. In addition, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.

properties

Product Name

N-allyl-3-methyl-4-propoxybenzenesulfonamide

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

3-methyl-N-prop-2-enyl-4-propoxybenzenesulfonamide

InChI

InChI=1S/C13H19NO3S/c1-4-8-14-18(15,16)12-6-7-13(11(3)10-12)17-9-5-2/h4,6-7,10,14H,1,5,8-9H2,2-3H3

InChI Key

FBSRJWQOYYITBC-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.